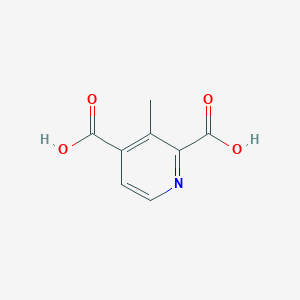

2,4-Dicarboxy-methyl-pyridine

CAS No.: 859188-26-4

Cat. No.: VC6683925

Molecular Formula: C8H7NO4

Molecular Weight: 181.147

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 859188-26-4 |

|---|---|

| Molecular Formula | C8H7NO4 |

| Molecular Weight | 181.147 |

| IUPAC Name | 3-methylpyridine-2,4-dicarboxylic acid |

| Standard InChI | InChI=1S/C8H7NO4/c1-4-5(7(10)11)2-3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |

| Standard InChI Key | GBKJTNBQWNHJNX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CN=C1C(=O)O)C(=O)O |

Introduction

Structural Clarification and Nomenclature

The term “2,4-dicarboxy-methyl-pyridine” requires careful interpretation due to potential ambiguities in functional group positioning. Two plausible structural configurations exist:

-

Pyridine-2,4-dicarboxylic acid dimethyl ester: Both carboxylic acid groups at positions 2 and 4 are esterified with methyl groups.

-

4-Methoxycarbonylpyridine-2-carboxylic acid: A mono-methyl ester at position 4 and a free carboxylic acid at position 2 .

Available data from chemical registries and patents strongly support the second configuration. The compound 4-methoxycarbonylpyridine-2-carboxylic acid (CAS 24195-03-7) is well-documented, with a molecular formula of C₈H₇NO₄ and a molecular weight of 181.145 g/mol . By contrast, no verified sources describe the dimethyl ester variant, suggesting the mono-ester form is the primary subject of industrial and academic interest.

Synthesis and Production Methods

Peroxodisulfate-Mediated Carboxamidation

The synthesis of pyridine-2,4-dicarboxylic acid derivatives often begins with 4-cyanopyridine or isonicotinic acid as starting materials. A patented process involves:

-

Reaction with formamide and peroxodisulfate:

-

Alkaline hydrolysis:

Esterification to 4-Methoxycarbonylpyridine-2-Carboxylic Acid

The mono-methyl ester is synthesized via selective esterification:

-

Pyridine-2,4-dicarboxylic acid is treated with methanol under acidic conditions, preferentially esterifying the carboxylic acid at position 4 .

-

This method avoids over-esterification, ensuring high yields of the mono-ester product .

Table 1: Key Reaction Parameters for Ester Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 70–75°C | |

| Catalyst | Sulfuric acid | |

| Yield | 87.5% (carboxamide intermediate) | |

| Purity (HPLC) | >97% |

Physicochemical Properties

4-Methoxycarbonylpyridine-2-carboxylic acid exhibits distinct physical and chemical characteristics critical for its handling and application:

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 366.8 ± 27.0°C (760 mmHg) |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.145 g/mol |

| Flash Point | 175.6 ± 23.7°C |

| Vapor Pressure | 0.0 ± 0.9 mmHg (25°C) |

| LogP (Partition Coefficient) | 0.02 |

The compound’s low LogP value indicates moderate hydrophilicity, favoring solubility in polar solvents like water and acetonitrile. Its stability under ambient conditions (storage at 2–8°C) makes it suitable for long-term storage .

Industrial and Pharmaceutical Applications

Intermediate in Drug Synthesis

Pyridine-2,4-dicarboxylic acid derivatives are pivotal in synthesizing antiviral and antitubercular agents. For example:

-

The diacid form (CAS 499-80-9) is a precursor for isoniazid analogs, used in tuberculosis treatment .

-

Methyl esters serve as protecting groups in multi-step syntheses, enabling selective functionalization of the pyridine ring .

Coordination Chemistry

The carboxylic acid and ester functionalities allow chelation with metal ions, forming complexes for catalytic applications. For instance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume